molecular formula C18H17N3O3S B2686368 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1704558-57-5

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2686368
CAS No.: 1704558-57-5
M. Wt: 355.41
InChI Key: PLEDHRSWEZRRBX-UHFFFAOYSA-N
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Description

The compound “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” is a complex organic molecule that features a combination of furan, thiazepane, pyridine, and isoxazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” would likely involve multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:

    Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiazepane Ring: This seven-membered ring containing sulfur and nitrogen can be synthesized via cyclization reactions involving amines and thiols.

    Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions such as the Hantzsch pyridine synthesis.

    Formation of the Isoxazole Ring: Isoxazoles can be synthesized via 1,3-dipolar cycloaddition reactions.

Industrial Production Methods

Industrial production of such complex molecules would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The furan and thiazepane rings can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and reactivity patterns. They can serve as building blocks for more complex molecules.

Biology

In biology, these compounds might be investigated for their potential as enzyme inhibitors or receptor ligands due to their diverse functional groups.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of ring systems, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(14-11-16(24-20-14)13-3-1-6-19-12-13)21-7-5-17(25-10-8-21)15-4-2-9-23-15/h1-4,6,9,11-12,17H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEDHRSWEZRRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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